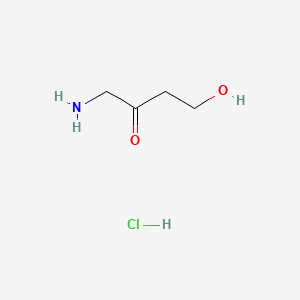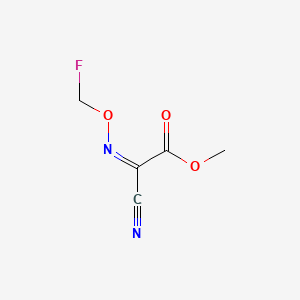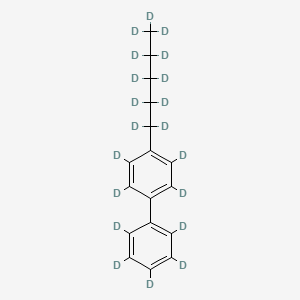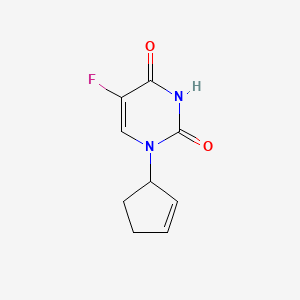
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentenyl group and a fluorine atom attached to a pyrimidinedione core, making it a subject of study in medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the cyclopentenyl group, followed by the introduction of the fluorine atom and the pyrimidinedione core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antiviral and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool in imaging techniques.
Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE can be compared with other similar compounds, such as:
5-Fluorouracil: A well-known anticancer drug with a similar pyrimidine structure but lacking the cyclopentenyl group.
Cyclopentenyl Cytosine: Another compound with a cyclopentenyl group, used in antiviral research.
Fluoropyrimidines: A class of compounds that includes various fluorine-substituted pyrimidines with diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
138191-89-6 |
|---|---|
Formule moléculaire |
C9H9FN2O2 |
Poids moléculaire |
196.181 |
Nom IUPAC |
1-cyclopent-2-en-1-yl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O2/c10-7-5-12(6-3-1-2-4-6)9(14)11-8(7)13/h1,3,5-6H,2,4H2,(H,11,13,14) |
Clé InChI |
MQBSXWDGYDLVPT-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)N2C=C(C(=O)NC2=O)F |
Synonymes |
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid](/img/structure/B592438.png)
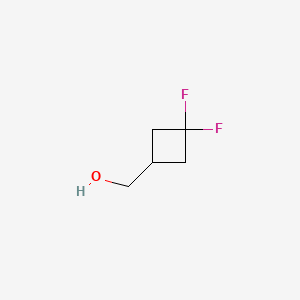
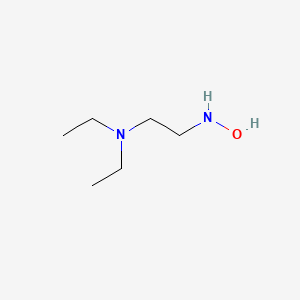

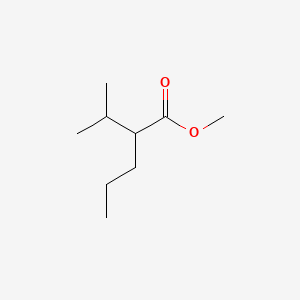
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)
